19-Norepiandrosterone chemical structure and stereochemistry
19-Norepiandrosterone chemical structure and stereochemistry
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 19-Norepiandrosterone
Introduction: Contextualizing 19-Norepiandrosterone
19-Norepiandrosterone is a steroid metabolite of significant interest in endocrinology, clinical chemistry, and, most notably, anti-doping science. It is a metabolic byproduct of the anabolic androgenic steroid (AAS) nandrolone (19-nortestosterone) and its prohormones.[1][2] As a key urinary biomarker, the detection and accurate identification of 19-norepiandrosterone and its isomers are critical for monitoring nandrolone administration, which is prohibited in competitive sports by the World Anti-Doping Agency (WADA).[3] Understanding its precise chemical architecture and stereochemical nuances is fundamental not only for developing robust analytical methods but also for comprehending its metabolic fate and distinguishing it from structurally similar endogenous steroids. This guide provides a detailed exploration of its structure, stereochemistry, and the analytical logic underpinning its identification.
Part 1: Elucidation of the Core Chemical Structure
The foundational framework of 19-norepiandrosterone is the estrane steroid nucleus. Unlike androstane steroids (e.g., testosterone metabolites), estrane steroids are characterized by the absence of the angular methyl group at the C-19 position, a defining feature that significantly influences their biological activity and metabolism.[1]
The systematic IUPAC name for 19-norepiandrosterone is (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one .[4] This nomenclature precisely defines the molecule's three-dimensional structure. For practical purposes, it is commonly referred to by its semi-systematic name, 3β-hydroxy-5α-estran-17-one .[5]
The core structure features:
-
A tetracyclic steroid backbone (cyclopentanoperhydrophenanthrene).
-
A ketone functional group at the C-17 position.
-
A hydroxyl group at the C-3 position.
-
A single methyl group at C-13.
Below is a diagrammatic representation of the core chemical structure.
Table 1: Core Chemical Properties of 19-Norepiandrosterone
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₈O₂ | [4] |
| Molecular Weight | 276.41 g/mol | [5] |
| CAS Number | 10002-93-4 | [4][5][6][7] |
| IUPAC Name | (3S,5S,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | [4] |
| Common Synonyms | 3β-Hydroxy-5α-estran-17-one, (3β,5α)-3-Hydroxyestran-17-one | [4][5] |
Part 2: Stereochemical Complexity and Isomeric Relationships
The biological function and analytical behavior of steroids are dictated by their three-dimensional structure. 19-Norepiandrosterone possesses multiple chiral centers, leading to a variety of possible stereoisomers. The specific spatial arrangement of its functional groups is critical for its identification.
Causality Behind Stereochemical Designations:
-
3β-Hydroxy Group: The "β" designation indicates that the hydroxyl group at the C-3 position projects above the plane of the steroid's A-ring (represented by a solid wedge in drawings). This is in direct contrast to its epimer, 19-norandrosterone, which has a 3α-hydroxyl group projecting below the plane (a dashed wedge). This seemingly minor difference has profound implications for enzyme binding, metabolic processing, and chromatographic separation.
-
5α-Configuration: The "α" refers to the hydrogen atom at C-5, which is oriented below the plane of the A/B ring junction. This results in a relatively flat, trans-fused ring system. Its isomer, 19-noretiocholanolone, possesses a 5β-configuration, where the hydrogen is above the plane, forcing a bent, cis-fused A/B ring junction. This change in the overall molecular shape dramatically alters its chromatographic retention time and mass spectrometric fragmentation.
19-Norepiandrosterone is one of the four main stereoisomers resulting from the metabolism of nandrolone. Understanding its relationship to the others is paramount for analytical chemistry.
-
19-Norandrosterone (3α, 5α): The most abundant urinary metabolite of nandrolone.
-
19-Noretiocholanolone (3α, 5β): The second major metabolite.
-
19-Norepiandrosterone (3β, 5α): A minor metabolite.
-
19-Norepietiocholanolone (3β, 5β): A minor metabolite.
The diagram below illustrates the critical stereochemical differences at the C-3 and C-5 positions that define these key isomers.
Part 3: Metabolic Formation and Synthetic Considerations
Metabolic Pathway: 19-Norepiandrosterone is formed in the body following the administration of nandrolone or its esters (e.g., nandrolone decanoate).[1][2] The parent compound undergoes extensive metabolic reduction in the liver. The double bond between C4 and C5 is reduced, primarily by the 5α-reductase enzyme, to yield the 5α-configuration. Subsequently, the 3-keto group is reduced by 3-hydroxysteroid dehydrogenases to a hydroxyl group. The stereochemical outcome of this reduction (either 3α or 3β) determines which epimer is formed.[2]
Synthetic Strategy: While 19-norepiandrosterone is typically sourced as a reference standard isolated from metabolic studies, its stereoselective synthesis is chemically feasible. A common strategy for synthesizing a specific steroid stereoisomer involves the stereocontrolled reduction of a ketone precursor.
For instance, a plausible route to 3β-hydroxy-5α-estran-17-one would start from 5α-estrane-3,17-dione . The key step is the stereoselective reduction of the 3-keto group. The choice of reducing agent is critical to achieving the desired 3β-hydroxy configuration. Bulky hydride reagents (e.g., K-Selectride) tend to approach the ketone from the less sterically hindered equatorial direction (α-face), resulting in the formation of the axial 3β-hydroxyl group.[8] The 17-keto group may need to be protected (e.g., as a ketal) prior to this reduction to ensure selectivity.[8]
Part 4: Analytical Methodologies for Identification and Quantification
The definitive identification of 19-norepiandrosterone in biological samples, particularly urine, relies on chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS).[9] The protocol is a self-validating system; each step is designed to isolate, purify, and prepare the analyte for unambiguous detection, while the final mass spectrum provides a chemical fingerprint.
Rationale for the Analytical Workflow:
-
Conjugation: In the body, steroids are rendered water-soluble for excretion by conjugation to glucuronic acid or sulfate at the hydroxyl group.[2] These conjugates are not volatile and cannot be analyzed directly by GC-MS. Therefore, hydrolysis is a mandatory first step.
-
Volatility: Steroids themselves have low volatility. Derivatization is required to replace polar hydroxyl groups with nonpolar, thermally stable groups (e.g., trimethylsilyl ethers), making them suitable for gas chromatography.
-
Specificity: The mass spectrometer fragments the derivatized molecule in a predictable pattern. By monitoring for specific, characteristic fragment ions, analysts can achieve high specificity and sensitivity, distinguishing the target analyte from other matrix components.
Standard Operating Protocol: GC-MS Analysis of Nandrolone Metabolites in Urine
This protocol outlines the validated steps for identifying 19-norepiandrosterone and its isomers.
Step 1: Solid-Phase Extraction (SPE) - Initial Cleanup and Concentration
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water to activate the stationary phase.
-
Loading: A buffered urine sample (typically 5-10 mL) is loaded onto the cartridge. The steroids are retained on the nonpolar C18 phase while polar impurities are washed away.
-
Washing: The cartridge is washed with a low-polarity solvent (e.g., water/methanol mixture) to remove further interferences.
-
Elution: The retained steroids are eluted with a stronger organic solvent like methanol or ethyl acetate.
Step 2: Enzymatic Hydrolysis - Cleavage of Conjugates
-
Evaporation: The eluate from SPE is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a pH-appropriate buffer (e.g., acetate buffer, pH 5.2).
-
Enzyme Addition: β-glucuronidase enzyme (from sources like E. coli or Helix pomatia) is added.
-
Incubation: The mixture is incubated, typically at 50-60°C for 1-3 hours, to allow the enzyme to cleave the glucuronide bond, releasing the free steroid.
Step 3: Liquid-Liquid Extraction (LLE) - Further Purification
-
Extraction: The aqueous hydrolysate is extracted with an immiscible organic solvent (e.g., diethyl ether or n-pentane). The free, nonpolar steroids partition into the organic layer.
-
Separation: The organic layer is collected. This step is often repeated to maximize recovery.
-
Evaporation: The combined organic extracts are evaporated to dryness.
Step 4: Derivatization - Preparation for GC Analysis
-
Reagent Addition: A silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) , often with a catalyst like ammonium iodide (NH₄I) and ethanethiol, is added to the dry residue.
-
Reaction: The vial is sealed and heated (e.g., 60-80°C for 20-30 minutes). The MSTFA reacts with the hydroxyl groups to form trimethylsilyl (TMS) ethers.
Step 5: GC-MS Analysis - Separation and Detection
-
Injection: An aliquot (1-2 µL) of the derivatized sample is injected into the GC-MS.
-
Separation: The different steroid isomers are separated based on their boiling points and interaction with the GC column (typically a nonpolar capillary column like a DB-5ms). The 5β isomers (e.g., 19-noretiocholanolone) are less planar and generally have shorter retention times than their 5α counterparts.
-
Detection: As compounds elute from the GC, they enter the mass spectrometer, are ionized (typically by electron ionization at 70 eV), and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
Workflow Visualization
Table 2: Representative Mass Spectral Data for TMS-Derivatized Nandrolone Metabolites
The mass spectra of stereoisomers are often very similar in terms of the fragment ions produced. However, the relative abundances of these ions can differ significantly, providing a basis for differentiation.[9] The table below illustrates plausible and characteristic ions for the mono-TMS derivatives of 19-norepiandrosterone and 19-norandrosterone. The molecular ion (M⁺) for the mono-TMS derivative is m/z 348.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Representative Relative Abundance |
| 19-Norepiandrosterone-TMS (3β, 5α) | ||
| 348 | [M]⁺ | Low |
| 333 | [M - CH₃]⁺ | Moderate |
| 258 | [M - TMSOH]⁺ | High |
| 243 | [M - TMSOH - CH₃]⁺ | Moderate-High |
| 73 | [Si(CH₃)₃]⁺ | High |
| 19-Norandrosterone-TMS (3α, 5α) | ||
| 348 | [M]⁺ | Low |
| 333 | [M - CH₃]⁺ | Moderate |
| 258 | [M - TMSOH]⁺ | Very High |
| 243 | [M - TMSOH - CH₃]⁺ | High |
| 73 | [Si(CH₃)₃]⁺ | High |
Note: This data is illustrative. The key diagnostic feature is often the ratio of ion abundances (e.g., m/z 258 to m/z 243), which can differ reproducibly between stereoisomers due to differences in the stability of the fragment ions formed.[9]
Conclusion
19-Norepiandrosterone is a structurally precise molecule whose identity is defined by its estrane backbone and, critically, its stereochemistry. The 3β-hydroxy and 5α-hydrogen configuration distinguishes it from its more abundant isomers, 19-norandrosterone and 19-noretiocholanolone. This structural nuance is not merely academic; it governs the molecule's behavior in biological systems and dictates the analytical strategies required for its unambiguous identification. The multi-step analytical protocol involving extraction, hydrolysis, and derivatization followed by GC-MS analysis represents a robust, self-validating system essential for the integrity of clinical and anti-doping testing programs. A thorough understanding of the principles outlined in this guide is indispensable for any scientist working in the field of steroid analysis and metabolism.
References
-
Drugfuture. (n.d.). 19-NOREPIANDROSTERONE. Retrieved from [Link]
-
Pozo, O. J., et al. (2020). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
-
Sheir, G., et al. (2018). An Unusual Inversion of Configuration of 3β-Hydroxy to 3α-Hydroxy-5β -Estran-17-Ethylene Ketal. Juniper Publishers. Retrieved from [Link]
-
Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]
-
PubChem. (n.d.). Nandrolone. Retrieved from [Link]
-
PubChem. (n.d.). Nandrolone Decanoate. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
NIST. (n.d.). Androsterone, (E)-, TMS derivative. Retrieved from [Link]
-
precisionFDA. (n.d.). NANDROLONE. Retrieved from [Link]
-
NIST. (n.d.). Nandrolone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3β,5α,6β-Trihydroxyandrostan-17-one. Retrieved from [Link]
-
Balssa, F., et al. (2011). Easy stereoselective synthesis of 5α-estrane-3β,17α-diol, the major metabolite of nandrolone in the horse. Steroids. Retrieved from [Link]
-
NIST. (n.d.). Dehydroepiandrosterone, (E)-, TMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). 19-norandrosterone di-TMS. Retrieved from [Link]
-
Le Bizec, B., et al. (2000). Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry. Journal of Chromatographic Science. Retrieved from [Link]
-
Lobastova, T. G., et al. (2009). Synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from 3beta-hydroxyandrost-5-en-17-one via microbial 7alpha-hydroxylation. Steroids. Retrieved from [Link]
-
NIST. (n.d.). Estran-3-one, 17-hydroxy-, (5α,17β)-. Retrieved from [Link]
-
Kim, T., et al. (2020). Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. Metabolites. Retrieved from [Link]
Sources
- 1. Nandrolone - Wikipedia [en.wikipedia.org]
- 2. Nandrolone Decanoate | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Urinary excretion of 19-norandrosterone of endogenous origin in man: quantitative analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19-NOREPIANDROSTERONE [drugfuture.com]
- 5. CAS: 10002-93-4 | CymitQuimica [cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. Buy Online CAS Number 10002-93-4 - TRC - 19-Norepiandrosterone | LGC Standards [lgcstandards.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
